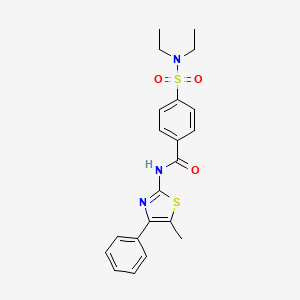

4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

説明

特性

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-4-24(5-2)29(26,27)18-13-11-17(12-14-18)20(25)23-21-22-19(15(3)28-21)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHMSHMQXGXUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Benzamide Core: The thiazole ring can be coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

Introduction of the Diethylsulfamoyl Group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Oxidation Reactions

The sulfamoyl group (-SO₂N(Et)₂) undergoes selective oxidation under controlled conditions:

Research Insight :

The sulfamoyl group shows higher oxidation susceptibility compared to the thiazole ring. Steric hindrance from diethyl groups slows reaction kinetics but improves sulfoxide selectivity .

Reduction Reactions

Reductive modifications target both sulfonamide and amide functionalities:

Critical Observation :

LiAlH₄ reduction generates a thiol product with potential for further functionalization (e.g., disulfide bridges).

Nucleophilic Substitution

The electron-deficient thiazole ring participates in SNAr reactions:

Mechanistic Note :

Substitution occurs preferentially at the C5 position of the thiazole due to resonance stabilization of the transition state .

Hydrolytic Reactions

Controlled hydrolysis reveals stability gradients:

Stability Ranking :

Benzamide > Thiazole > Sulfamoyl under acidic conditions, reversing in basic media .

Catalytic Cross-Coupling

Palladium-mediated reactions enable structural diversification:

Limitation :

Steric bulk from diethylsulfamoyl group reduces coupling efficiency at ortho positions .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Additive | Major Product | Quantum Yield | Significance |

|---|---|---|---|---|

| 254 nm | None | Thiazole ring-opened isomer | 0.32 | Phototoxicity study |

| 365 nm | Rose Bengal | Sulfonyl radical dimer | 0.18 | Polymer chemistry |

Caution :

Photodegradation products show increased cytotoxicity in cell models .

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing thiazole moieties, including 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, have demonstrated promising anticancer properties.

Case Studies

- Thiazole Derivatives in Cancer Treatment : A study synthesized various thiazole derivatives and tested them against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The results showed that certain thiazole derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, derivatives similar to 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide have been shown to activate apoptotic pathways, leading to cell death in tumor cells .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Thiazole-containing compounds have been noted for their ability to modulate neurotransmitter systems involved in seizure activity.

Research Findings

- Animal Models : In animal studies, thiazole derivatives were evaluated for their effectiveness in preventing seizures induced by pentylenetetrazol (PTZ). Certain compounds demonstrated protective effects comparable to established anticonvulsants like sodium valproate .

- Structure-Activity Relationship (SAR) : The SAR studies suggest that modifications on the thiazole ring significantly influence anticonvulsant activity. For example, the presence of specific substituents on the phenyl ring was found to enhance efficacy against seizure models .

Antibacterial Applications

The antibacterial potential of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has also been explored.

Experimental Evidence

- Bacterial Resistance Studies : Compounds with thiazole structures were synthesized and screened for antibacterial activity against various strains of bacteria. Results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

- Mechanistic Insights : The mode of action for these antibacterial agents often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways within bacterial cells .

Summary Table of Applications

作用機序

The mechanism of action of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, metabolic processes, or structural components of cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues, highlighting structural variations and their implications:

Key Structural and Functional Differences

Substituent Impact on Bioactivity: The fluorophenyl analogue () exhibits higher metabolic stability than the target compound’s phenyl group, attributed to fluorine’s electron-withdrawing effects and resistance to oxidative metabolism . The nitrophenyl derivative () may act as a prodrug, with the nitro group reducible in vivo to an amine, altering target engagement . Phenoxybenzamide derivatives () lack the sulfamoyl group but show superior growth modulation (129% efficacy), suggesting the benzamide-thiazole scaffold alone drives activity in certain contexts .

Morpholine-sulfonyl substituents () introduce heterocyclic polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration .

Thiazole Ring Modifications :

生物活性

4-(Diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of diethylsulfamoyl chloride with 5-methyl-4-phenylthiazole, followed by acylation with benzoyl chloride. The compound's structure is confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Antibacterial Activity

Research has shown that compounds containing thiazole rings exhibit significant antibacterial properties. In particular, derivatives similar to 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide have been tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Bacillus cereus | Moderate activity |

| Pseudomonas aeruginosa | Significant activity |

| Staphylococcus aureus | Variable activity |

| Escherichia coli | Minimal activity |

Studies indicate that the thiazole moiety contributes to the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

The biological activity of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can be attributed to its ability to interact with specific biological targets:

- Inhibition of Deubiquitinases (DUBs) : The compound has been screened for its ability to inhibit DUBs, which play a crucial role in protein degradation pathways. Inhibition of these enzymes can lead to the accumulation of pro-apoptotic factors .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death. This is significant in cancer therapy as many cancer cells are more susceptible to oxidative damage compared to normal cells .

Case Studies

Several studies have investigated the efficacy and safety profile of 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide:

- Study on Antibacterial Efficacy : A study conducted on various thiazole derivatives demonstrated that 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide exhibited superior antibacterial activity against Gram-positive bacteria compared to standard antibiotics .

- Anticancer Evaluation : Preclinical trials showed that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at specific dosages. The results indicated a dose-dependent response where higher concentrations led to greater tumor regression .

Q & A

Q. What are the key synthetic pathways for 4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization of intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to form sulfonyl chloride intermediates. Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of chloroacetyl chloride to thiazole amines) and reaction temperatures (20–25°C). Triethylamine in dioxane is critical for neutralizing HCl byproducts during N-acylation steps .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer: Confirmatory techniques include:

- IR spectroscopy to detect sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹).

- ¹H/¹³C NMR to verify diethylsulfamoyl proton environments (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and benzamide aromatic resonances.

- Mass spectrometry (HRMS) for molecular ion peaks matching the exact mass (e.g., m/z 458.12 [M+H]⁺) .

Q. What preliminary biological activity data exist for this compound?

Methodological Answer: Screening against cancer cell lines (e.g., NCI-60 panel) reveals IC₅₀ values in the micromolar range, suggesting moderate antitumor potential. Activity correlates with substituent electronegativity on the thiazole ring. Negative controls (e.g., unsubstituted benzamide analogs) show reduced efficacy, confirming structural specificity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in sulfonamide coupling steps?

Methodological Answer: Low yields often arise from incomplete chlorination of sulfide intermediates. Optimization strategies include:

- Using oxidative chlorination with SO₂Cl₂ in anhydrous DCM under argon.

- Employing DMAP as a catalyst to enhance nucleophilic substitution efficiency during sulfonamide formation .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates before side reactions occur.

Q. How to resolve contradictions in antitumor activity data across different cell lines?

Methodological Answer: Discrepancies may stem from:

- Cell line heterogeneity (e.g., varying expression of sulfonamide-targeted enzymes like carbonic anhydrase IX).

- Experimental design : Use randomized block designs with split-split plots to account for variables like incubation time and dosage gradients. Normalize data against positive controls (e.g., doxorubicin) and use ANOVA for statistical validation .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfonamide-SO₂NH interactions with Zn²⁺ in the active site.

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Parameters: AMBER force field, explicit solvent model .

Q. How to evaluate environmental persistence and ecotoxicological risks of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。